Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
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Description
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a complex organic compound. Based on its name, it likely contains a pyrazole ring, a nitrophenyl group, and a carboxylate ester group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazole ring (a five-membered ring with two nitrogen atoms), a nitrophenyl group (a benzene ring with a nitro group), and a carboxylate ester group (a carbonyl group adjacent to an ether group) .Chemical Reactions Analysis
The compound, due to the presence of the nitrophenyl group, might undergo reduction reactions . Also, the carboxylate ester group could undergo hydrolysis under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the nitrophenyl group could make the compound an effective electron acceptor .Future Directions
Mechanism of Action
Target of Action
The primary target of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, also known as 2-(4-Nitro-phenyl)-1H-imidazole-4-carboxylic acid ethyl ester, is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes acetylcholine, an excitatory neurotransmitter .
Mode of Action
This compound inhibits AChE by binding to a serine residue located at the active site of AChE . The inhibition of AChE leads to an accumulation of acetylcholine at cholinergic synapses .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. Under normal conditions, AChE breaks down acetylcholine into acetate and choline, which is then taken up by the presynaptic terminal where the choline together with acetyl CoA is resynthesized into acetylcholine . When AChE is inhibited, this process is disrupted, leading to an accumulation of acetylcholine in the synaptic cleft .
Pharmacokinetics
It is known that the compound is lipophilic in nature, which allows it to readily enter the nervous system
Result of Action
The accumulation of acetylcholine in the synaptic cleft due to AChE inhibition can lead to prolonged muscle contraction, which can result in muscle fatigue and weakness . At the cellular level, this can disrupt normal cell signaling and potentially lead to cell death.
Properties
IUPAC Name |
ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-2-19-12(16)11-7-10(13-14-11)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUYCGGHAQQEFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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